![molecular formula C48H64N7O9PSi B1436800 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite CAS No. 944138-03-8](/img/structure/B1436800.png)
5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite
Overview
Description
5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a synthetic molecule with the molecular formula C48H64N7O9PSi and a molecular weight of 942.12 g/mol . It is a white to off-white powder and is used in biochemical research .
Synthesis Analysis
The synthesis of 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite involves complex chemical reactions. The most convenient method to provide sequence-specific RNA oligonucleotides is a chemical synthesis on a solid support with RNA phosphoramidites and RNA CPG, analogous to DNA synthesis .Molecular Structure Analysis
The molecular structure of 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is complex, with a large number of atoms and functional groups. The molecule contains a guanosine base, which is modified with acetyl, DMT, and TBDMS groups .Physical And Chemical Properties Analysis
5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a white to off-white powder . It has a molecular weight of 942.12 g/mol .Scientific Research Applications
I have conducted a search for the scientific research applications of “5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite,” also known as “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide.” However, the available information from the search results is limited and does not cover six to eight unique applications in detail.
The known application from the search results is its use as a nucleotide building block in the automated solid-phase synthesis of oligonucleotides, which is crucial for pharmaceutical research and development . This process is essential for creating specific DNA or RNA sequences for therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYJRDKFZTURB-WUYIOLTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N7O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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